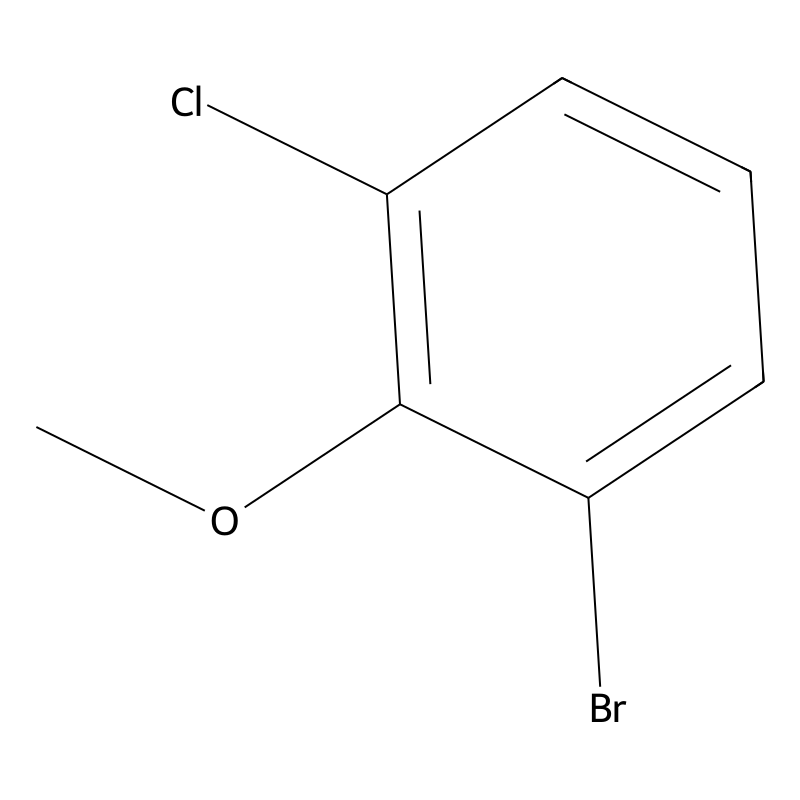2-Bromo-6-chloroanisole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Bromo-6-chloroanisole is an organic compound characterized by the molecular formula and a molecular weight of approximately 221.48 g/mol. It features a methoxy group (-OCH₃), a bromine atom (Br), and a chlorine atom (Cl) attached to a benzene ring, making it a halogenated anisole derivative. This compound is typically a colorless to light yellow liquid with a specific gravity of 1.63 and a refractive index of 1.59 .
As 2-Bromo-6-chloroanisole is primarily a research intermediate, information on its mechanism of action in biological systems is not applicable.
Due to the absence of specific data, it's important to consider the general safety hazards associated with halogenated aromatic compounds:
- Potential toxicity: Halogenated aromatics can exhibit varying degrees of toxicity depending on the specific compound. Similar compounds can be irritants to the skin, eyes, and respiratory system [].
- Flammability: Aromatic hydrocarbons can be flammable. In the absence of specific data, it's advisable to handle 2-Bromo-6-chloroanisole with standard laboratory fire safety precautions [].
Synthesis:
2-Bromo-6-chloroanisole is an organic compound that can be synthesized through various methods. One common method involves the reaction of 2,6-dichloroanisole with lithium bromide in the presence of a solvent like dimethylformamide (DMF) [].
Properties:
2-Bromo-6-chloroanisole is a light yellow liquid at room temperature []. It has a boiling point of 224-226 °C and a melting point of -22 °C []. It is slightly soluble in water but soluble in most organic solvents such as acetone, dichloromethane, and ethanol [].
Potential Applications in Scientific Research:
-Bromo-6-chloroanisole has been investigated for potential applications in various scientific research fields, including:
- As an intermediate in the synthesis of other organic compounds: Due to the presence of reactive bromine and chlorine atoms, 2-bromo-6-chloroanisole can be used as a building block for the synthesis of more complex molecules with desired properties [].
- As a model compound in studies of halogen bonding: Halogen bonding is a type of weak interaction between a halogen atom and a Lewis base. 2-Bromo-6-chloroanisole can serve as a model compound to study the nature and strength of halogen bonding in different chemical systems [].
- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
- Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring, allowing for further substitution reactions at the ortho or para positions relative to itself.
- Reduction Reactions: The compound can be reduced to form an amine derivative, such as 2-bromo-6-chloroaniline, through catalytic hydrogenation .
The synthesis of 2-bromo-6-chloroanisole typically involves several steps:
- Starting Material: Begin with anisole (methoxybenzene).
- Bromination: Bromine is introduced to the aromatic ring in the presence of a catalyst or under controlled conditions to yield 2-bromoanisole.
- Chlorination: Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride in suitable solvents (e.g., dichloromethane) to produce 2-bromo-6-chloroanisole .
Alternative methods may involve regioselective halogenation techniques that allow for more direct synthesis from simpler precursors.
2-Bromo-6-chloroanisole finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
- Agricultural Chemicals: The compound may be utilized in the development of agrochemicals due to its potential biological activity.
- Material Science: It can be used in the production of polymers or as a reagent in organic synthesis .
Research into the interactions of 2-bromo-6-chloroanisole with other chemical entities is crucial for understanding its reactivity and potential applications. Studies often focus on its behavior in various solvents and its reactivity towards nucleophiles and electrophiles. Such investigations help predict its behavior in biological systems and industrial processes.
Several compounds share structural similarities with 2-bromo-6-chloroanisole, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-4-chloroanisole | Different halogen substitution pattern | |
| 4-Bromo-2-chloroanisole | Halogens at para and ortho positions | |
| 2-Bromo-5-chloroanisole | Variation in halogen positioning | |
| 4-Chloro-2-methoxyphenol | Hydroxyl group instead of bromine |
Uniqueness
The uniqueness of 2-bromo-6-chloroanisole lies in its specific arrangement of halogens and methoxy groups, which influences its reactivity and potential applications compared to other similar compounds. The positioning of these substituents affects both chemical behavior and biological activity, making it a compound of interest in synthetic chemistry and pharmacology.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








